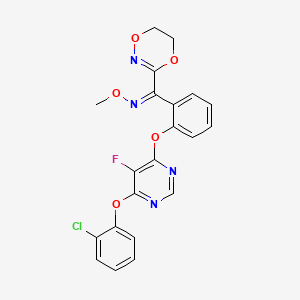

(Z)-fluoxastrobin

Descripción general

Descripción

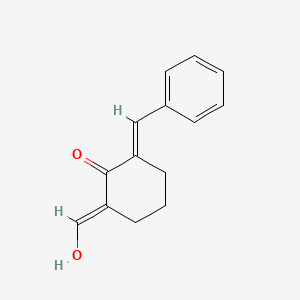

(Z)-fluoxastrobin is a strobilurin fungicide widely used in agriculture to control fungal diseases in crops. It is known for its broad-spectrum activity and effectiveness against various fungal pathogens, including early blight, late blight, leaf spots, leaf rust, and Rhizoctonia solani . The compound is characterized by its ability to inhibit mitochondrial respiration in fungi, thereby preventing their growth and proliferation .

Mecanismo De Acción

Target of Action

Fluoxastrobin, (Z)-, also known as Fluoxastrobin, Z-, is a new strobilurin-type fungicidal active ingredient . It is primarily targeted at controlling fungal diseases such as early blight, late blight, leaf spots, leaf rust, and Rhizoctonia solani .

Mode of Action

Fluoxastrobin belongs to the group of strobilurin fungicides . These fungicides work by inhibiting respiration in fungi . Fluoxastrobin is a systemic fungicide, meaning it works inside the plant and can be locally systemic or translocated throughout the plant . It moves upward throughout the plant within the xylem, making it a “xylem-mobile systemic” fungicide .

Biochemical Pathways

As a strobilurin fungicide, it is known to inhibit the mitochondrial respiration in fungi . This inhibition disrupts the energy production in the fungal cells, leading to their death.

Pharmacokinetics

It is known that fluoxastrobin is applied as a foliar spray and is absorbed by the plant tissues . It is then translocated throughout the plant via the xylem .

Result of Action

The primary result of Fluoxastrobin’s action is the control of various fungal diseases. By inhibiting the respiration in fungi, Fluoxastrobin prevents the fungi from growing and reproducing, thereby controlling the spread of diseases such as early blight, late blight, leaf spots, leaf rust, and Rhizoctonia solani .

Action Environment

The effectiveness of Fluoxastrobin can be influenced by various environmental factors. For instance, it has been found to be stable to hydrolysis at all environmentally relevant pHs . Aqueous photolysis contributes to the aqueous dissipation of Fluoxastrobin . The compound is moderately persistent in the environment and slightly mobile in the soil .

Análisis Bioquímico

Biochemical Properties

Fluoxastrobin, (Z)- is a mitochondrial cytochrome-bc1 complex inhibitor . It works by binding to the Qo site of the cytochrome bc1 complex, inhibiting electron transfer and disrupting energy production within the fungal cell . This leads to cell death and effectively controls the spread of fungal diseases .

Cellular Effects

In studies conducted on zebrafish embryos, Fluoxastrobin, (Z)- has been shown to have high toxicity . It can lead to delayed hatching at concentrations greater than 0.6 mg/L and may cause teratogenic effects such as pericardial edema and spinal curvature . It also induces oxidative stress, leading to an increase in reactive oxygen species (ROS) content and lipid peroxidation (LPO) levels .

Molecular Mechanism

The molecular mechanism of Fluoxastrobin, (Z)- involves the inhibition of the mitochondrial cytochrome-bc1 complex . By binding to the Qo site of this complex, Fluoxastrobin, (Z)- prevents the transfer of electrons, disrupting the production of ATP, the energy currency of the cell . This leads to cell death, effectively controlling the spread of fungal diseases .

Temporal Effects in Laboratory Settings

Fluoxastrobin, (Z)- has been shown to have long-term effects on zebrafish embryos, with the compound causing developmental abnormalities and inducing oxidative stress over time . It is also relatively stable in an aquatic environment, with only minor degradation observed over a 28-day period .

Dosage Effects in Animal Models

In animal models, specifically zebrafish embryos, the effects of Fluoxastrobin, (Z)- vary with dosage . The 96-hour median lethal concentration (96 h LC50) after initiation of zebrafish exposure to Fluoxastrobin, (Z)- was 0.549 mg/L . At concentrations greater than 0.6 mg/L, Fluoxastrobin, (Z)- may lead to delayed hatching and teratogenic effects .

Metabolic Pathways

The metabolic pathways of Fluoxastrobin, (Z)- in primary crops have been investigated, with Fluoxastrobin, (Z)- and its Z-isomer being the main identified compounds . The same metabolic pattern has been observed in rotational crops .

Subcellular Localization

As a mitochondrial cytochrome-bc1 complex inhibitor, it is reasonable to infer that Fluoxastrobin, (Z)- localizes to the mitochondria where it exerts its effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-fluoxastrobin involves several steps. One common method includes the hydrolysis of a precursor compound under acidic conditions to form an intermediate, which is then reacted with an alkali and a methylating reagent to produce Fluoxastrobin . This method is advantageous as it avoids the use of trimethyl orthoformate, reducing raw material costs and achieving a high overall yield suitable for industrial production .

Industrial Production Methods: Industrial production of Fluoxastrobin typically involves large-scale synthesis using batch reactors. The reaction solution is transferred to indexing kettles, where it undergoes further processing, including temperature control and addition of reagents, to ensure high purity and yield . The final product is often formulated into suspension concentrates or other formulations for agricultural use .

Análisis De Reacciones Químicas

Types of Reactions: (Z)-fluoxastrobin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its degradation and environmental fate .

Common Reagents and Conditions: Common reagents used in the reactions of Fluoxastrobin include acetonitrile, water, and various acids and bases . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products Formed: The major products formed from the reactions of Fluoxastrobin include various metabolites that result from its degradation in soil and plants . These metabolites are often monitored to assess the environmental impact and efficacy of the fungicide .

Aplicaciones Científicas De Investigación

(Z)-fluoxastrobin has numerous scientific research applications. In agriculture, it is used to protect crops from fungal diseases, thereby improving yield and quality . In environmental science, its degradation pathways and impact on non-target organisms are studied to ensure safe usage . Additionally, Fluoxastrobin is used in analytical chemistry for the simultaneous determination of fungicide residues in various matrices, such as soil and crops .

Comparación Con Compuestos Similares

Fluoxastrobin is part of the strobilurin class of fungicides, which includes other compounds like azoxystrobin, pyraclostrobin, and kresoxim-methyl . Compared to these compounds, Fluoxastrobin is unique in its specific molecular structure, which provides distinct advantages in terms of spectrum of activity and environmental persistence . The similar compounds share a common mechanism of action but differ in their chemical properties and efficacy against various fungal pathogens .

Conclusion

(Z)-fluoxastrobin is a valuable fungicide with broad-spectrum activity and significant applications in agriculture and environmental science. Its unique chemical properties and mechanism of action make it an essential tool for managing fungal diseases in crops, ensuring food security and agricultural productivity.

Propiedades

IUPAC Name |

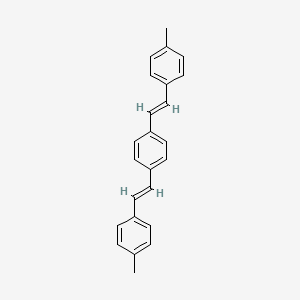

(Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3/b26-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEODZBUAFNAEU-ITYLOYPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C4=NOCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)\C4=NOCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClFN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20905144 | |

| Record name | Z isomer of Fluoxastrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20905144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubilities (20 °C, g/L): dichloromethane >250; xylene 38.1; isopropanol 6.7; n-heptane 0.04, In water, 2.56 mg/L at 20 °C, unbuffered, In water, 2.29 mg/L at 20 °C (pH 7) | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.422 at 20 °C | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6X10-7 mPa at 20 °C (extrapolated) /4.5X10-12 mm Hg at 20 °C/ | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Fluoxastrobin is considered a novel strobilurin analog (other strobilurin fungicides include azoxystrobin, dimoxystrobin, kresoxim-methyl, metominostrobin, orysastrobin, picoxystrobin, pyraclostrobin, and trifloxystrobin). The biochemical mode of action of strobilurins consists of interaction with the ubiquinone binding site of the mitochondrial bc1 complex (complex III) in fungal cells, thereby preventing the oxidation of ubihydroquinone and the transfer of electrons to cytochrome c. Interrupting the electron transport chain in this way prevents oxidative phosphorylation, thus causing a severe reduction in the availability of ATP, the main energy currency of the cell. The shortage of energy has a very wide range of biochemical consequences, such as the breakdown of essential membrane potentials and concentration gradients and the inhibition of nucleic acid and protein biosynthesis. Fungal spore germination, mycelial growth and the development of infection structures are thus prevented. | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid | |

CAS No. |

887973-21-9, 193740-76-0, 361377-29-9 | |

| Record name | Fluoxastrobin, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887973219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z isomer of Fluoxastrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20905144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime, (1E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOXASTROBIN, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87YQY15C4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

103-108 °C, White, crystalline soild ... insoluble in water (0.0023 g/L in water at pH 7) ... highly soluble in dichloromethane, polyethylene glycol 400, acetone, ethyl acetate, acetonitrile, and dimethylsulfoxide ... mp: 103-105 °C ... log Kow = 2.85 at 20 °C. It does not dissociated in water at pH 4 to 9 ... vapor pressure = 5.63X10-10 Pa /SRC: 4.22X10-12 mm Hg/ at 20 °C /Technical/ | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)